molecular formula C10H17N3O B1466267 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine CAS No. 1239851-83-2

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine

Cat. No.: B1466267
CAS No.: 1239851-83-2
M. Wt: 195.26 g/mol
InChI Key: VRHGPWSWZMVZQO-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes and Intermediate Applications

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck et al., 2003).

  • Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione : The reaction with pyrrolidine leads to the formation of cyclopentenyl-4H-1,3-dioxine hydrobromides, indicating potential in synthetic organic chemistry (Šafár̆ et al., 2000).

  • Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Demonstrates the use in synthesizing new tricyclic compounds, which could have implications in pharmaceutical research (Khashi et al., 2015).

  • Synthesis of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid : This research shows the potential for creating functional derivatives used for further chemical transformations (Prokopenko et al., 2010).

  • Synthesis of Pyridine-Pyrimidines and Their Bis-Derivatives : The compound is used in the efficient synthesis of pyridine-pyrimidines, indicating its role in creating complex organic structures (Rahmani et al., 2018).

  • Synthesis of 1,4-Dihydropyridine Derivatives : This research shows its use in creating 1,4-dihydropyridine derivatives, which are important in medicinal chemistry (Stanovnik et al., 2002).

  • Reduction of 3‐Phenyl‐6H‐1,2‐Oxazines : The study shows its role in synthesizing amino alcohols and related compounds, which are crucial in pharmaceutical synthesis (Zimmer et al., 1992).

  • Bohlmann-Rahtz Heteroannulation Reactions : Demonstrates the use in synthesizing dimethyl sulfomycinamate, a component of thiopeptide antibiotics (Bagley et al., 2005).

Chemical Transformations and Reactions

  • Aromatic Nucleophilic Substitution Reactions : The compound's derivatives participate in nucleophilic substitution reactions with various amines, showcasing its versatility in organic synthesis (Sekiguchi et al., 1989).

  • Aerobic Oxidation of Cyclic Amines to Lactams : This study highlights its role in the efficient oxidative transformation of cyclic amines to lactams, important in chemical manufacturing (Dairo et al., 2016).

  • Ring Transformation of Triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones : Shows its catalytic role in ring-transformation reactions, useful in creating complex heterocyclic structures (Mataka et al., 1992).

Mechanism of Action

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)14-12-7)6-13-4-3-9(11)5-13/h9H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHGPWSWZMVZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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